molecular formula C15H13BrN4O4 B2669246 Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate CAS No. 476297-52-6

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Cat. No.: B2669246
CAS No.: 476297-52-6
M. Wt: 393.197
InChI Key: MSCGFHYFNVMFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a synthetic purine-2,6-dione derivative designed for pharmaceutical and biochemical research. This compound serves as a versatile chemical intermediate for synthesizing novel purine-based analogs. Researchers are exploring its potential as a core scaffold for developing ligands that modulate various enzymatic activities. Compounds within this chemical class have been investigated as inhibitors of phosphodiesterase (PDE) enzymes, which are key targets in inflammatory and fibrotic diseases . The 8-bromo substituent offers a reactive site for further functionalization, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCGFHYFNVMFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a compound belonging to the purine family, characterized by its unique structure that includes a bromine atom at the 8-position and a methyl group at the 3-position of the purine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C14H12BrN3O2\text{C}_{14}\text{H}_{12}\text{BrN}_3\text{O}_2

This compound features:

  • A brominated purine core which is crucial for its biological interactions.
  • An acetate moiety that enhances its solubility and bioavailability.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that this compound acts as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is significant for managing type 2 diabetes as it leads to increased levels of incretin hormones, which help regulate blood sugar levels. Similar compounds have shown promising results in enhancing insulin secretion and reducing blood glucose levels in preclinical studies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The bromine atom may enhance binding affinity to biological targets through halogen bonding.
  • The purine structure could mimic natural substrates involved in cellular processes, facilitating interactions with various enzymes and receptors.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other purine derivatives reveals insights into its potential efficacy:

Compound NameStructure FeaturesUnique Attributes
Methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-purin-8-yl)piperazin-1-yl)acetateContains a piperazine ringExhibits high selectivity for adenosine A2B receptors
Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-purine)Similar bromo-substituted purine structurePotential anti-inflammatory activity
8-Methoxy-1,3-dimethyl-2,6-dioxo-purine derivativesVarious substitutions at different positionsDemonstrated significant analgesic effects

These comparisons highlight how variations in substituents can significantly influence biological activities and therapeutic potentials .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on purine derivatives provides valuable insights:

  • DPP-IV Inhibitors : Research has shown that various purine derivatives exhibit DPP-IV inhibitory activity comparable to established medications used in diabetes management. This suggests that this compound may similarly contribute to glucose regulation .
  • Analgesic Activity : A study evaluating new purine derivatives indicated significant analgesic effects in animal models. The strongest compounds were noted for their ability to suppress inflammatory markers such as TNF-alpha, which aligns with the proposed anti-inflammatory properties of this compound .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate has been explored for its pharmacological properties, particularly as an antitumor agent. The compound's structure suggests it may interact with biological targets associated with cancer cell proliferation.

Case Study: Antitumor Activity
Research indicates that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of human cancer cells, possibly through the induction of apoptosis and inhibition of cell cycle progression .

Molecular Biology

The compound has potential applications in molecular biology as a tool for studying nucleic acid interactions. Its purine-like structure allows it to mimic natural nucleobases, which can be utilized in the design of nucleic acid analogs.

Application in Nucleic Acid Research
this compound can be incorporated into oligonucleotides to investigate binding affinities and stability against nucleases. This property is crucial for developing therapeutic oligonucleotides with enhanced resistance to enzymatic degradation .

Material Science

In material science, the compound's unique structural features may allow it to be used in the synthesis of novel materials with specific electronic or optical properties.

Potential in Organic Electronics
Research into organic semiconductors has identified purine derivatives as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties due to its electron-rich aromatic system .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor agent with cytotoxic effects on cancer cell lines
Molecular BiologyNucleic acid analog for studying interactions and stability
Material SciencePotential use in organic electronics for improved charge transport

Comparison with Similar Compounds

Ethyl 2-[8-Bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetate

Structural Differences :

  • Substituents : Contains 1,3-dimethyl groups vs. 3-methyl in the target compound.
  • Ester Group : Ethyl ester vs. benzyl ester.

Functional Implications :

  • The ethyl ester may hydrolyze faster than the benzyl ester, altering bioavailability. Pharmacological studies indicate analgesic and anti-inflammatory activity, suggesting shared mechanisms with the target compound .

Benzyl Phenyl Acetate

Structural Differences :

  • Core Structure : Lacks the purine scaffold; instead, it is a simple benzyl ester of phenylacetic acid.

Functional Implications :

  • Physical properties such as boiling point (317–319°C) and solubility (33% in ethanol) provide a reference for benzyl ester behavior.

7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one

Structural Differences :

  • Core Structure : Coumarin derivative with bromomethyl and acetyloxy substituents vs. bromopurine with an acetate ester.

Functional Implications :

  • Bromination at position 4 in coumarin vs. position 8 in purine leads to divergent electronic effects. Coumarins typically exhibit anticoagulant activity, whereas purines target signaling pathways. The use of n-bromosuccinimide (NBS) and AIBN in synthesis highlights shared bromination methodologies .

Data Table: Key Properties and Activities

Compound Name Substituents Ester Group Biological Activity Boiling Point/Stability Synthesis Method
Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate 8-Br, 3-Me, 2,6-dioxo Benzyl Potential adenosine modulation High (est. >300°C) Alkylation of purine dione with benzyl chloroacetate
Ethyl 2-[8-bromo-1,3-dimethyl-2,6-dioxo-purin-7-yl]acetate 8-Br, 1,3-diMe, 2,6-dioxo Ethyl Analgesic, anti-inflammatory Moderate (est. 250–280°C) Alkylation with ethyl 2-chloroacetate
Benzyl Phenyl Acetate Phenyl Benzyl Non-biological (solvent) 317–319°C Esterification of phenylacetic acid
7-Acetyloxy-4-bromomethylcoumarin 4-BrCH2, 7-OAc Acetyloxy Anticoagulant (hypothetical) N/A NBS/AIBN bromination in CCl4

Research Findings and Implications

Pharmacological Potential

  • The 3-methyl and 8-bromo substituents may enhance binding to adenosine receptors, analogous to ethyl ester derivatives with demonstrated anti-inflammatory activity .
  • Toxicity risks (e.g., aquatic toxicity from benzyl esters ) necessitate careful environmental handling.

Physicochemical Properties

  • The benzyl ester’s high boiling point (inferred from ) suggests thermal stability, advantageous for storage.

Q & A

Q. How to design stability-indicating assays for long-term pharmacological studies?

  • Methodological Answer: Use accelerated stability testing (40°C/75% RH, 3 months) with UPLC-MS/MS monitoring. Quantify degradation products (e.g., 3-methylxanthine from purine ring hydrolysis) and correlate with bioactivity loss .

Critical Analysis of Evidence Contradictions

  • Purification Challenges : While recommends recrystallization from ethyl acetate, suggests ionic liquid-mediated phase separation. Researchers should test both methods based on byproduct solubility profiles.
  • Toxicity Data : reports acute toxicity (LD50_{50} >2000 mg/kg), but chronic aquatic toxicity (H412) in requires strict waste disposal protocols to mitigate environmental risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.